(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
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Overview
Description
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a trifluoromethylphenyl reagent. One common method includes the use of a base-mediated reaction where the pyrrolidine derivative is reacted with a trifluoromethylphenyl halide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of (3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in various chemical reactions and applications.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
3-Trifluoromethyl-1,2,4-triazoles: Biologically important scaffolds used in medicinal chemistry.
Uniqueness
(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to its specific structural features, including the combination of a pyrrolidine ring and a trifluoromethylphenyl group
Properties
CAS No. |
820985-23-7 |
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Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3S)-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-17-10-5-6-16-8-10/h1-4,10,16-17H,5-8H2/t10-/m0/s1 |
InChI Key |
UTXSEFNQFDMZDV-JTQLQIEISA-N |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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